molecular formula C10H21N3O2S B7637780 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide

2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B7637780
M. Wt: 247.36 g/mol
InChI Key: JSDIBUORKHUOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as MRS1477, is a potent and selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of purinergic receptor found in the central nervous system and immune system. MRS1477 has been shown to have potential therapeutic applications in various diseases, including inflammatory and autoimmune disorders, cancer, and neurological disorders.

Mechanism of Action

2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide acts as a competitive antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by the binding of extracellular nucleotides. The P2Y6 receptor is involved in the regulation of immune responses and inflammation. 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide inhibits the activation of the P2Y6 receptor by binding to the receptor and preventing the binding of extracellular nucleotides.
Biochemical and Physiological Effects:
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune responses and inflammation. 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has several advantages for lab experiments. It is a potent and selective antagonist of the P2Y6 receptor, which allows for specific targeting of the receptor. 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has also been shown to have low toxicity and high stability, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide is that it is not currently approved for clinical use, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide. One potential direction is the development of 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide analogs with improved potency and selectivity for the P2Y6 receptor. Another potential direction is the investigation of the role of the P2Y6 receptor in various diseases and the potential therapeutic applications of 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide in these diseases. Additionally, the development of novel drug delivery systems for 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide may improve its bioavailability and efficacy in clinical applications.

Synthesis Methods

2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of thiourea, methyl iodide, and piperidine as starting materials. The reaction proceeds through a series of intermediate steps, including the formation of a thiadiazole ring and the addition of a piperidine group.

Scientific Research Applications

2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has been extensively studied for its potential therapeutic applications in various diseases. In vitro studies have shown that 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide can inhibit the activation of P2Y6 receptors, which are involved in the regulation of immune responses and inflammation. 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has been shown to have potential therapeutic applications in various inflammatory and autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has also been shown to have potential applications in cancer therapy, as P2Y6 receptors are overexpressed in various types of cancer.

properties

IUPAC Name

2-methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S/c1-12-8-9-13(16(12,14)15)7-4-10-2-5-11-6-3-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDIBUORKHUOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(S1(=O)=O)CCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide

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